2-Aminoimidazole sulfate

描述

Significance in Medicinal Chemistry and Drug Discovery Research

The 2-aminoimidazole moiety is a recurring theme in numerous biologically active compounds, underscoring its importance in medicinal chemistry. researchgate.net Alkaloids containing this scaffold, often isolated from marine sponges, exhibit a broad spectrum of pharmacological activities, making them promising lead compounds for drug discovery programs. nih.govingentaconnect.com

The therapeutic potential of 2-aminoimidazole derivatives spans a wide range of applications, including:

Antimicrobial and Antibiofilm Activity: Many marine alkaloids with the 2-AI moiety have demonstrated antibacterial properties. ingentaconnect.com For instance, oroidin (B1234803) and its analogues have shown activity against Gram-positive bacteria. nih.gov Furthermore, certain synthetic 2-aminoimidazole derivatives have been effective in inhibiting biofilm formation by various pathogens, including those responsible for dental caries. ingentaconnect.com

Anticancer Properties: Research has revealed the cytotoxic potential of several 2-aminoimidazole alkaloids against various cancer cell lines. mdpi.com For example, agelastatin E has shown significant activity against KB cell lines. mdpi.com

Enzyme Inhibition: The 2-aminoimidazole scaffold has been successfully incorporated into inhibitors of various enzymes. For instance, derivatives have been designed as inhibitors of human arginase I, an enzyme implicated in inflammatory diseases. nih.gov

Receptor Antagonism: Modified 2-aminoimidazole derivatives have been identified as antagonists for adenosine (B11128) receptors, which are involved in various physiological processes. rsc.org

The diverse biological activities of 2-aminoimidazole-containing compounds have spurred the development of numerous synthetic routes to access this important heterocyclic system. researchgate.net

Role as Bioisosteres in Molecular Design

A key aspect of the 2-aminoimidazole scaffold's utility in medicinal chemistry is its function as a bioisostere. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 2-aminoimidazole ring is considered a bioisosteric equivalent for several important functional groups, including:

Guanidine (B92328) nih.govresearchgate.net

Acylguanidine nih.gov

Benzamidine nih.govresearchgate.net

Triazole nih.govresearchgate.net

This bioisosteric relationship is significant because it allows medicinal chemists to modify a drug's physicochemical properties, such as pKa, to enhance its pharmacokinetic profile and potential for metal coordination interactions without losing its biological activity. nih.gov The ability to replace a guanidine group, which is highly basic, with a less basic 2-aminoimidazole group can be particularly advantageous in drug design. nih.gov

Occurrence and Relevance of Marine Sponge Metabolites

Marine sponges, particularly those from the Calcarea family and the genus Agelas, are a prolific source of structurally diverse and biologically active 2-aminoimidazole alkaloids. nih.govnih.gov To date, over ninety 2-aminoimidazole marine alkaloids have been identified. ingentaconnect.com These natural products often possess complex and fascinating structures that serve as inspiration for the synthesis of new therapeutic agents. nih.gov

The constant discovery of new 2-aminoimidazole alkaloids from marine sources continues to fuel research in this area. nih.govrushim.ru The unique chemical structures and potent biological activities of these marine metabolites highlight the vast and largely untapped potential of the marine environment as a source of novel drug leads. nih.gov

Table 1: Selected Bioactive 2-Aminoimidazole Marine Alkaloids

| Alkaloid Name | Source (Marine Sponge) | Noted Biological Activity |

| Oroidin | Agelas species | Antibacterial, Antibiofilm researchgate.netnih.gov |

| Clathrodin | Agelas species | Precursor to other bioactive alkaloids nih.gov |

| Agelastatin E | Agelas dendromorpha | Cytotoxic against KB cell lines mdpi.com |

| Bromoageliferin | Agelas species | Antibiofilm activity researchgate.net |

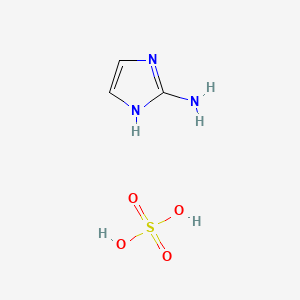

Structure

2D Structure

属性

IUPAC Name |

1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUJVEZIEALICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1450-93-7 | |

| Details | Compound: 1H-Imidazol-2-amine, sulfate (2:1) | |

| Record name | 1H-Imidazol-2-amine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10932469 | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42383-61-9, 1450-93-7 | |

| Record name | 2-Aminoimidazole sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42383-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-amino-1H-imidazole) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoimidazole and Its Derivatives

Classical and Established Synthetic Routes utilizing 2-Aminoimidazole Sulfate (B86663)

Traditional synthetic strategies have laid the groundwork for accessing the 2-aminoimidazole core, with methods utilizing 2-aminoimidazole sulfate being particularly noteworthy due to the commercial availability of this salt.

A well-established and efficient method for preparing 2-aminoimidazole involves the reaction of O-methyl-iso-urea sulfate with 2-aminoacetaldehyde (B1595654) acetals. researchgate.netresearchgate.net This approach is valued for its use of inexpensive and readily available starting materials, making it attractive for large-scale production. researchgate.net The process typically involves two main stages. First, 2-aminoacetaldehyde dimethyl acetal (B89532) is reacted with O-methylisourea hemisulfate in water. chemicalbook.com The mixture is initially stirred at room temperature and then heated to around 50°C for several hours. chemicalbook.com In the second stage, a strong acid like concentrated hydrochloric acid is added, and the reaction is heated further, typically to 90°C, for an extended period to facilitate cyclization. chemicalbook.com This procedure yields 2-amino-1H-imidazole hemisulfate. chemicalbook.com The use of these commodity chemicals provides a practical route that circumvents many of the technical and environmental issues associated with older methods. researchgate.netresearchgate.net This synthetic pathway has also been employed as a foundational step in the synthesis of more complex molecules, such as the radiosensitizer Misonidazole. mdpi.com

Reaction Scheme:

Step 1: 2-Aminoacetaldehyde dimethyl acetal + O-methylisourea hemisulfate in H₂O, 20-50°C. chemicalbook.com

Step 2: Addition of HCl, 90°C. chemicalbook.com

Product: 2-amino-1H-imidazole hemisulfate (74.9% yield). chemicalbook.com

Advanced and Green Chemistry Approaches in 2-Aminoimidazole Synthesis

In response to the growing need for sustainable chemical processes, recent research has focused on developing environmentally benign methods for 2-aminoimidazole synthesis. These approaches prioritize reduced waste, lower energy consumption, and the elimination of hazardous solvents.

Deep eutectic solvents (DESs) have emerged as a promising green alternative to conventional volatile organic solvents (VOCs) for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov A high-yield, one-pot synthesis has been developed using a heterocyclodehydration reaction between α-chloroketones and guanidine (B92328) derivatives in DES media. mdpi.com Mixtures of choline (B1196258) chloride (ChCl) with either glycerol (B35011) or urea (B33335) have proven particularly effective. mdpi.comresearchgate.net These DESs act as both the solvent and a promoter of the reaction, likely through hydrogen bond catalysis. mdpi.commdpi.com This method significantly reduces reaction times to 4–6 hours, compared to the 10–12 hours typically required in toxic VOCs like THF or DMF under an inert atmosphere. mdpi.comresearchgate.net Furthermore, the reactions can be successfully run under air, and the DES can often be recycled. mdpi.com For certain products, such as triaryl-substituted 2-aminoimidazoles, the use of a ChCl/urea DES allows for direct isolation via simple filtration and crystallization, avoiding chromatographic purification. mdpi.comresearchgate.net

| Solvent System | Reaction Time | Atmosphere | Yield (Example) | Reference |

| ChCl/Urea (1:2) | 4 h | Air | 95% | mdpi.com |

| ChCl/Glycerol (1:2) | 6 h | Air | 94% | mdpi.com |

| THF | 12 h | Argon | 75% | mdpi.com |

Microwave irradiation has been widely adopted as a tool to accelerate organic reactions, and the synthesis of 2-aminoimidazoles is no exception. msu.ru An efficient, microwave-assisted, one-pot, two-step protocol has been developed for constructing polysubstituted 2-aminoimidazoles from readily available 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This process involves the sequential formation of an imidazo[1,2-a]pyrimidinium salt, followed by the opening of the pyrimidine (B1678525) ring with hydrazine (B178648) to yield the desired 1,4- or 1,4,5-substituted 2-aminoimidazoles in good to excellent yields (65-95%). acs.org

This microwave-assisted methodology has been successfully applied to the total synthesis of 1,4-substituted 2-aminoimidazole marine alkaloids like preclathridines and isonaamines. psu.edu The key steps—formation of the intermediate imidazo[1,2-a]pyrimidin-1-ium salt and its subsequent cleavage by hydrazine hydrate (B1144303)—are both facilitated by microwave heating, leading to high yields in short reaction times. psu.edu Additionally, a multicomponent reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) under microwave irradiation provides a highly selective and scalable route to novel 4-aminoimidazo[1,2-a] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazines (5-aza-7-deaza-adenines) in good yields. rsc.orgrsc.org

| Product Type | Reactants | Conditions | Yield | Reference |

| Preclathridine C | 2-Methylaminopyrimidine, 2-bromo-3-(4-hydroxyphenyl)propanal | MW: 80°C (10 min), then 160°C (25 min); then + N₂H₄·H₂O, 100°C (10 min) | 88% | psu.edu |

| Isonaamine C | 2-Benzylaminopyrimidine, 2-bromo-3-(4-hydroxyphenyl)propanal | MW: 80°C (10 min), then 160°C (25 min); then + N₂H₄·H₂O, 100°C (10 min) | 85% | psu.edu |

| 4-Aminoimidazo[1,2-a] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazines | 2-Aminoimidazole, Triethyl orthoformate, Cyanamide | MW Irradiation | Good yields | rsc.orgrsc.org |

Transition Metal-Catalyzed and Organocatalytic Syntheses

Advanced catalytic systems, including both transition metals and metal-free organocatalysts, offer powerful and selective methods for constructing the 2-aminoimidazole ring system.

Transition metal-catalyzed reactions provide diverse pathways. A palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates has been developed to generate both a C-N and a C-C bond in the annulation step, allowing for rapid construction of varied 2-aminoimidazoles. nih.gov Zinc(II) triflate (Zn(OTf)₂) has been used to mediate a three-component reaction of in situ-generated propargylureas with a primary amine to yield trisubstituted 2-aminoimidazoles. beilstein-journals.org Other metals like gold, copper, lanthanum, and ytterbium have also been used to catalyze the cyclization of alkynes with nitrogen sources to form imidazole (B134444) derivatives. chim.it For instance, lanthanum(III) can catalyze the hydroamination of propargyl guanidines. chim.it

Organocatalysis presents a metal-free alternative for these syntheses. A notable example is the highly stereoselective domino aza-Michael–Mannich reaction between α,β-unsaturated aldehydes and N-arylidene-1H-imidazol-2-amines. acs.org This reaction, catalyzed by a chiral organocatalyst, produces highly substituted tetrahydroimidazopyrimidine derivatives with excellent diastereoselectivity and enantioselectivity. acs.org A similar organocatalytic domino reaction between benzylidene-1H-imidazol-2-amine and cinnamaldehyde (B126680) has also been reported. beilstein-journals.org Furthermore, L-proline derived magnetic nanoparticles have been employed as organocatalysts for the synthesis of tri- and tetra-substituted imidazoles. rsc.org

Palladium-Catalyzed Alkyne Carboamination Reactions

A powerful strategy for the construction of substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines. researchgate.netacs.orgacs.org This methodology is notable for its ability to form both a carbon-nitrogen (C-N) and a carbon-carbon (C-C) bond in a single annulation step, allowing for the rapid assembly of complex 2-aminoimidazole derivatives. acs.orgacs.org

The reaction typically involves the coupling of tosyl-protected N-propargyl guanidines with aryl triflates in the presence of a palladium catalyst. researchgate.netacs.org The process is believed to proceed via an anti-aminopalladation pathway. nih.gov The N-tosyl protecting group on the resulting 2-aminoimidazole product can be subsequently cleaved under reductive conditions. acs.org This approach has been successfully applied to the total synthesis of several natural products, including preclathridine A, preclathridine B, and dorimidazole B. researchgate.netacs.orgacs.org

The reaction conditions have been optimized to achieve good yields with a variety of substrates. acs.org Key components of the catalytic system include a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. acs.org

Table 1: Optimized Conditions for Palladium-Catalyzed Synthesis of 2-Aminoimidazoles acs.org

| Parameter | Optimized Condition |

| Palladium Source | Pd(OAc)₂ |

| Ligand | Buchwald-type biarylphosphines (e.g., Nixantphos) |

| Base | LiOᵗBu |

| Solvent | PhCF₃ |

The scope of the reaction is broad, accommodating aryl triflates with both electron-donating and electron-withdrawing groups, as well as sterically hindered ortho-substituted aryl triflates. acs.org

Titanacarborane Monoamide Catalysis in [3+2] Annulation

An atom-economical approach for the synthesis of substituted 2-aminoimidazoles utilizes a titanacarborane monoamide complex as a catalyst in a [3+2] annulation reaction. organic-chemistry.orgthieme-connect.com This method involves the reaction of propargylamines with carbodiimides, affording a diverse range of 2-aminoimidazole derivatives in good to excellent yields. organic-chemistry.orgthieme-connect.com

The catalyst, [σ:η¹:η⁵-(OCH₂)(Me₂NCH₂)C₂B₉H₉]Ti(NMe₂), demonstrates unique activity, with some reactions achieving over 95% yield. organic-chemistry.org The reaction is tolerant of various functional groups and is effective for both primary and secondary propargylamines. organic-chemistry.org Mechanistic studies suggest the formation of a guanidinoalkyne intermediate, which then undergoes cyclization to form the 2-aminoimidazole product. Notably, the catalyst is not required for the final cyclization step. organic-chemistry.org

Table 2: Titanacarborane-Catalyzed [3+2] Annulation of Propargylamines and Carbodiimides thieme-connect.comresearchgate.net

| Propargylamine | Carbodiimide | Yield |

| N-benzylpropargylamine | Diisopropylcarbodiimide | Good to Excellent |

| N-phenylpropargylamine | Dicyclohexylcarbodiimide | Good to Excellent |

| Propargylamine | Di-tert-butylcarbodiimide | Moderate |

This methodology provides a direct, efficient, and regioselective pathway to the 2-aminoimidazole scaffold, avoiding the lengthy procedures or unstable precursors often associated with other synthetic routes. organic-chemistry.org

Base-Catalyzed Cyclizations

Base-catalyzed cyclization of mono-N-acylpropargylguanidines represents a regioselective route to N²-acyl-2-aminoimidazoles. acs.orgnih.govnih.gov This method is particularly significant as it offers a different regiochemical outcome compared to related silver(I)-catalyzed hydroamination strategies, which typically yield N³-Cbz-protected ene-guanidines. acs.orgnih.gov

The base-mediated hydroamination proceeds with high regiochemical fidelity, providing a robust four-step synthesis of highly substituted N²-acyl-2-aminoimidazoles from commercially available starting materials. nih.gov This approach circumvents the challenging regiospecific acylation of the free 2-aminoimidazole core. acs.org The reaction is typically carried out using a strong base such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). nih.gov

Regioselective Synthetic Strategies for Substituted 2-Aminoimidazoles

Achieving regiocontrol in the synthesis of substituted imidazoles is a critical challenge. A notable strategy involves the base-mediated cyclization of mono-N-acylpropargylguanidines, which provides selective access to N²-acyl-2-aminoimidazoles. acs.orgnih.gov This method's ability to dictate the position of the acyl group is a significant advantage over direct acylation of the 2-aminoimidazole ring system, which often leads to mixtures of regioisomers.

Furthermore, a transition metal-free domino addition/cyclization process involving unsymmetrical carbodiimides and propargylic amines, mediated by a base like cesium carbonate (Cs₂CO₃), affords polysubstituted 2-aminoimidazoles with high regioselectivity under mild conditions. researchgate.net Interestingly, the regioselectivity of this reaction can be reversed by changing the base to triethylamine (B128534) (TEA) and increasing the reaction temperature. researchgate.net

Solid-Phase Synthesis of 2-Aminoimidazole Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of organic molecules, which is invaluable for drug discovery and medicinal chemistry. d-nb.infospirochem.com This methodology can be effectively applied to the synthesis of 2-aminoimidazole derivatives. The core principle involves attaching a starting material to an insoluble solid support, allowing for sequential chemical transformations and purifications through simple filtration steps. d-nb.info

While specific protocols for the solid-phase synthesis of 2-aminoimidazole libraries are not extensively detailed in the provided context, the principles can be inferred from the synthesis of related heterocyclic libraries, such as benzimidazoles. ucsd.edu A typical solid-phase synthesis would involve:

Attachment of a suitable building block to a solid support (resin).

Stepwise construction of the 2-aminoimidazole ring through a series of chemical reactions.

Cleavage of the final 2-aminoimidazole product from the solid support.

This approach allows for the use of excess reagents to drive reactions to completion and facilitates the automation of the synthesis process, enabling the efficient production of a diverse range of 2-aminoimidazole analogs for biological screening. d-nb.infospirochem.com

Prebiotic Chemistry and the Formation of 2-Aminoimidazole

The origin of life and the formation of essential biomolecules from simple precursors is a fundamental area of scientific inquiry. 2-Aminoimidazole has been identified as a potentially crucial molecule in prebiotic chemistry, particularly in the context of the nonenzymatic replication of RNA. acs.orgnih.govacs.orgnih.govresearchgate.net

Research has demonstrated a plausible prebiotic synthesis of 2-aminoimidazole from simple starting materials believed to be present on early Earth: glycolaldehyde (B1209225) and cyanamide. acs.orgacs.orgresearchgate.net This synthesis shares a common mechanistic pathway with the formation of 2-aminooxazole, another key intermediate in the prebiotic synthesis of nucleotides. acs.orgnih.govacs.orgnih.govresearchgate.net The formation of 2-aminoimidazole is favored under conditions of higher ammonium (B1175870) ion concentration and acidic pH. acs.orgnih.govacs.orgnih.govresearchgate.net

Mechanistic Pathways in Prebiotic Synthesis

The proposed mechanism for the prebiotic formation of 2-aminoimidazole from glycolaldehyde and cyanamide involves several key steps. acs.orgresearchgate.net The initial step is thought to be the formation of α-aminoacetaldehyde, although the exchange reaction may also occur after the addition of cyanamide. acs.orgresearchgate.net

The general pathway is as follows:

Addition: Cyanamide adds to the carbonyl group of glycolaldehyde. acs.orgacs.org

Cyclization: An intramolecular attack of the glycolaldehyde-derived hydroxyl group on the nitrile carbon of the cyanamide moiety leads to the formation of a five-membered ring. This step is facilitated by general-base catalysis, potentially by phosphate. acs.orgacs.org

Dehydration: A dehydration step, also likely accelerated by general-base catalysis, leads to the formation of the aromatic 2-aminooxazole. acs.orgacs.org

In the presence of ammonia (B1221849), a competing reaction occurs where the hydroxyl group of the glycolaldehyde-cyanamide adduct is displaced by an amino group, leading to the formation of a diamine intermediate. Subsequent cyclization and dehydration then yield 2-aminoimidazole. The relative concentrations of ammonia and the pH of the environment are critical factors that determine the ratio of 2-aminooxazole to 2-aminoimidazole produced. acs.orgresearchgate.net

Role in Nonenzymatic RNA Copying and Primer Extension

The quest to understand the origins of life, particularly the "RNA world" hypothesis, has driven extensive research into the nonenzymatic replication of RNA. In this context, 2-aminoimidazole has emerged as a pivotal molecule. Achieving the efficient nonenzymatic replication of RNA is a critical step toward creating self-replicating protocells that could mimic early life forms. nih.govnih.gov However, this process has historically been hindered by slow rates and poor yields, especially when copying RNA templates with mixed sequences. nih.govacs.org

The development of 2-aminoimidazole as an activating group for nucleotides represents a significant breakthrough in overcoming these challenges. nih.govacs.org When nucleotides are chemically activated with 2-aminoimidazole, they exhibit far superior reaction kinetics and produce higher yields in primer extension reactions compared to previously used activators like 2-methylimidazole (B133640) (2-MI). nih.govacs.org This enhanced reactivity allows for the efficient copying of various short RNA templates. nih.govnih.gov

The primary mechanism for this enhancement involves the spontaneous formation of a highly reactive 5′-5′ 2-aminoimidazolium-bridged dinucleotide intermediate. pnas.orgresearchgate.netelifesciences.org This intermediate is the main substrate that reacts with the RNA primer, extending the chain. researchgate.netoup.com The use of 2-aminoimidazole as the leaving group accelerates both monomer addition and trimer-assisted primer extension. nih.govnih.gov

Research has demonstrated the superior performance of 2-aminoimidazole-activated nucleotides. For example, in template-dependent reactions, 2-aminoimidazole has been shown to significantly increase reaction rates.

Table 1: Effect of Leaving Group on Nonenzymatic Primer Extension Rate

| Leaving Group | Observed Rate (h⁻¹) | pKa of Leaving Group |

|---|---|---|

| Imidazole | 0.0048 (2) | 7.1 |

| 2-Methylimidazole (2-MI) | 0.038 (1) | 8.0 |

| 4-Methylimidazole | 0.0053 (2) | 7.7 |

| 2-Aminoimidazole (2-AI) | 0.27 (1) | 8.5 |

| 4-Aminoimidazole | 0.0013 (1) | 9.2 |

Data sourced from studies on template-dependent reactions probing the effect of adjacent leaving groups. Reaction conditions: 1.5 μM primer, 5 μM template, 200 mM HEPES pH 8.0, 50 mM MgCl₂, and 20 mM monomers. acs.org

The effectiveness of 2-aminoimidazole is also synergistic with other prebiotically plausible chemical modifications, such as the 2-thiolation of uridine (B1682114) (s²U). acs.org The combination of 2-aminoimidazole activation and 2-thiolation enabled the nonenzymatic copying of an AA dinucleotide, a reaction previously considered impossible under normal conditions. acs.org With 2-aminoimidazole as the leaving group, the yield for copying a template with U monomers increased to 92%, and to 98% for s²U monomers. acs.org This highlights the compound's critical role in advancing laboratory models of prebiotic RNA replication.

Synthesis via Ring Transformation Reactions

Ring transformation reactions provide powerful and versatile routes for synthesizing the 2-aminoimidazole core from other heterocyclic systems. These methods often offer advantages over classical condensation reactions by providing access to diverse substitution patterns and avoiding harsh reaction conditions. Two notable examples are the recyclization of aminooxazoles and the cleavage of imidazo[1,2-a]pyrimidines. msu.ruresearchgate.net

The synthesis of 2-aminoimidazoles can be achieved through the recyclization of 2-aminooxazoles. researchgate.net This transformation involves the rearrangement of the five-membered oxazole (B20620) ring into an imidazole ring. The reaction of a 2-aminooxazole with an alkylamine can lead to the formation of 2-aminoimidazole derivatives. researchgate.net However, the reaction pathway can be complex, and side products may form. For instance, the reaction between 2-amino-4,5-diphenyloxazole and certain amines has been shown to yield not only the expected 2-aminoimidazole but also 2-amino-5-acetylpyrimidines as by-products. researchgate.net The mechanism is proposed to proceed through a ring-opening of the oxazole, followed by a re-closure involving the new amine to form the imidazole ring. researchgate.netmdpi.com

A highly efficient and modern strategy for synthesizing a wide array of 4,5-disubstituted 2-amino-1H-imidazoles involves the cleavage of the fused imidazo[1,2-a]pyrimidine (B1208166) ring system. msu.ru This method is particularly effective when conducted as a microwave-assisted hydrazinolysis (cleavage using hydrazine). msu.ruacs.orgnih.gov

The process begins with the synthesis of substituted imidazo[1,2-a]pyrimidines, which serve as the templates. These bicyclic precursors are then subjected to nucleophilic cleavage with hydrazine hydrate under microwave irradiation. msu.ru This approach is superior to many classical methods as it avoids the need for strong acidic conditions for deprotection steps. msu.ru

The reaction time is influenced by the electronic nature of the substituents on the imidazo[1,2-a]pyrimidine core. Electron-donating groups, such as p-methoxyphenyl, can require longer reaction times (up to 25 minutes), whereas electron-withdrawing groups lead to faster completion (within 5 minutes). msu.ru The reaction demonstrates good functional group tolerance, leaving functionalities like carboxamides intact. msu.ru

Table 2: Microwave-Assisted Synthesis of 2-Amino-1H-imidazoles via Cleavage of Imidazo[1,2-a]pyrimidines

| Starting Material (Substituent R) | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Phenyl | 2-Amino-4(5)-phenyl-1H-imidazole | 15 | 98 |

| 4-Methoxyphenyl | 2-Amino-4(5)-(4-methoxyphenyl)-1H-imidazole | 25 | 96 |

| 4-Chlorophenyl | 2-Amino-4(5)-(4-chlorophenyl)-1H-imidazole | 5 | 99 |

| 4-Nitrophenyl | 2-Amino-4(5)-(4-nitrophenyl)-1H-imidazole | 10 | 64 |

| 4-Tolyl | 2-Amino-4(5)-(4-tolyl)-1H-imidazole | 25 | 97 |

Data adapted from microwave-assisted hydrazinolysis of 2-arylimidazo[1,2-a]pyrimidines. msu.ru

This synthetic route, starting from readily available 2-aminopyrimidines and α-bromocarbonyl compounds to form the intermediate salts, followed by cleavage, offers a divergent and efficient pathway to variously substituted 2-aminoimidazoles. acs.orgnih.gov

Biological Activities and Mechanistic Investigations of 2 Aminoimidazole Compounds

Antimicrobial and Antibiofilm Properties

The 2-aminoimidazole (2-AI) class of small molecules, originally derived from marine sponge metabolites, has garnered significant attention for its ability to inhibit and disperse bacterial biofilms across a wide range of bacterial species plos.orgnih.gov. Research has demonstrated that these compounds can act synergistically with conventional antibiotics, enhancing their efficacy against otherwise tolerant bacterial communities nih.gov. A particularly significant application of 2-AI compounds is their ability to potentiate β-lactam antibiotics against Mycobacterium tuberculosis, the causative agent of tuberculosis plos.orgnih.govresearchgate.net. This bacterium is intrinsically resistant to the β-lactam class of antibiotics, which are among the safest and most widely used antibacterial agents plos.orgnih.govresearchgate.net. 2-AI compounds effectively lower the minimum inhibitory and bactericidal concentrations of β-lactams against M. tuberculosis, representing a promising strategy to combat drug-sensitive and multidrug-resistant tuberculosis plos.orgnih.govresearchgate.netnih.gov.

Studies have shown that 2-aminoimidazole-based small molecules can significantly enhance the antimicrobial activity of β-lactams against M. tuberculosis plos.orgnih.govresearchgate.net. This potentiation is not due to the direct inhibition of β-lactamase, the primary enzyme responsible for β-lactam resistance, but rather through a multi-faceted mechanism that compromises the integrity of the mycobacterial cell envelope nih.govnih.govmountainscholar.org. By disrupting key cellular processes related to the cell wall, 2-AI compounds render the bacteria susceptible to antibiotics that are typically ineffective plos.orgmountainscholar.org. The following sections detail the specific mechanisms through which 2-AI compounds exert this sensitizing effect.

A primary mechanism by which 2-AI compounds potentiate β-lactams is by increasing the permeability of the notoriously impermeable cell envelope of M. tuberculosis plos.orgnih.govresearchgate.net. The lipid-rich mycobacterial cell wall serves as a formidable barrier to many antibiotics plos.org. Treatment with 2-AI compounds alters the composition of the cell envelope, leading to increased permeability plos.orgnih.gov. This heightened permeability allows for greater access of β-lactam antibiotics to their targets within the cell wall plos.orgnih.gov. Experimental evidence demonstrates that M. tuberculosis treated with 2-AI compounds shows increased sensitivity to the membrane-targeting detergent sodium dodecyl sulfate (B86663) (SDS), exhibits greater uptake of nucleic acid staining dyes, and allows for more rapid binding of cell wall-targeting antibiotics like vancomycin, all of which are indicative of a more permeable cell envelope plos.orgnih.govresearchgate.net.

Table 1: Effect of 2-AI Compound 2B8 on Minimum Inhibitory Concentration (MIC) of β-Lactams Against M. tuberculosis

| β-Lactam Antibiotic | MIC Alone (µg/mL) | MIC with 2B8 (125 µM) (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Carbenicillin | >100 | 12.5 | >8 |

| Penicillin V | >200 | 50 | >4 |

M. tuberculosis owes much of its intrinsic β-lactam resistance to the secretion of a β-lactamase enzyme, which degrades the antibiotics before they can reach their target nih.govmountainscholar.org. 2-AI compounds have been shown to significantly reduce the amount of secreted β-lactamase plos.orgnih.govresearchgate.net. This effect is a result of a general defect in protein secretion caused by the 2-AI treatment, rather than a direct inhibition of the enzyme's activity, a mechanism distinct from classic β-lactamase inhibitors like clavulanic acid plos.orgnih.govmountainscholar.org. By diminishing the secretion of this key resistance enzyme, 2-AI compounds help preserve the integrity and activity of the co-administered β-lactam antibiotic mountainscholar.org.

Mycolic acids are very long-chain fatty acids that are fundamental components of the mycobacterial cell wall, contributing significantly to its impermeability and structural integrity nih.govnih.gov. Metabolic labeling and transcriptional profiling experiments have revealed that 2-AI compounds disrupt the biosynthesis, export, and subsequent linkage of mycolic acids to the mycobacterial envelope plos.orgnih.govresearchgate.net. This disruption compromises a critical defense mechanism that protects the bacterium from external agents plos.orgnih.gov. Specifically, treatment with the 2-AI compound 2B8 leads to an accumulation of trehalose (B1683222) monomycolate and a reduction in trehalose dimycolate, indicating a defect in the final stages of mycolic acid processing and transport mountainscholar.org.

The widespread disruption of cell envelope biogenesis and integrity caused by 2-AI compounds triggers a significant stress response within the bacterium plos.orgnih.govresearchgate.net. Transcriptional profiling analyses have confirmed that treatment with 2-AI compounds induces the expression of transcriptional regulators associated with cell envelope stress plos.orgnih.govresearchgate.net. This indicates that the bacterium recognizes the damage to its protective outer layers and attempts to initiate repair and response pathways nih.govbiorxiv.org. This induced stress state further weakens the bacterium, contributing to the synergistic effect observed when 2-AI compounds are combined with β-lactam antibiotics nih.gov.

Efficacy against Drug-Resistant Bacterial Strains

2-Aminoimidazole (2-AI) compounds have demonstrated significant potential in combating the pressing issue of antibiotic resistance. These molecules have been shown to re-sensitize drug-resistant bacteria to conventional antibiotics, offering a promising avenue for adjuvant therapy. Their efficacy has been particularly noted against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.

Certain 2-aminoimidazole derivatives have exhibited a remarkable ability to restore the susceptibility of MRSA to β-lactam antibiotics like oxacillin (B1211168). nih.gov When used in combination with oxacillin at sub-inhibitory concentrations, these compounds can significantly lower the minimum inhibitory concentration (MIC) of the antibiotic. For instance, a potent 2-aminoimidazole/triazole (2-AIT) conjugate has been reported to reduce the oxacillin MIC against a USA300 MRSA strain by up to 512-fold. nih.gov This synergistic effect essentially reverses the resistance phenotype, making the otherwise ineffective antibiotic potent again. Preliminary studies suggest that the mechanism behind this re-sensitization involves the VraSR two-component system, which plays a role in regulating the cell wall stress response in S. aureus. nih.govresearchgate.net

Table 1: Effect of a 2-Aminoimidazole/Triazole Conjugate on Oxacillin MIC against MRSA USA300 Strain

| Compound | Concentration (µM) | Oxacillin MIC (µg/mL) | Fold Reduction in Oxacillin MIC |

|---|---|---|---|

| Oxacillin alone | - | 32 | - |

| Compound 1 | 20 | 4 | 8 |

Data synthesized from research findings. nih.gov

While specific studies focusing solely on the effect of 2-aminoimidazole sulfate on colistin (B93849) resistance in Acinetobacter baumannii are emerging, the broader class of 2-AI compounds has been investigated for its ability to potentiate antibiotics against this pathogen. The primary mechanisms of colistin resistance in A. baumannii often involve modifications of the lipopolysaccharide (LPS) structure, which reduces the antibiotic's binding affinity. nih.govmdpi.com Research has shown that certain adjuvants can disrupt the bacterial outer membrane, potentially rendering colistin-resistant strains more susceptible. Given that some 2-AI derivatives are known to alter membrane permeability, it is hypothesized that they could act as adjuvants to overcome colistin resistance. nih.gov Further research is needed to fully elucidate the direct impact of 2-aminoimidazole compounds on colistin-resistant A. baumannii.

The utility of 2-aminoimidazole compounds extends beyond MRSA and oxacillin. These molecules have demonstrated a broad-spectrum ability to sensitize various multidrug-resistant bacteria to a range of conventional antibiotics. nih.govnih.gov For example, 2-AI adjuvants have been shown to potentiate the activity of macrolide and aminoglycoside antibiotics against A. baumannii. nih.gov One study identified 2-AI compounds that lowered the minimum inhibitory concentration (MIC) of tobramycin (B1681333) against a tobramycin-resistant strain of A. baumannii from 128 µg/mL to 2 µg/mL. nih.govresearchgate.net This sensitizing effect is often attributed to the ability of 2-AIs to increase the permeability of the bacterial membrane. nih.gov By acting as adjuvants, 2-aminoimidazoles can potentially extend the lifespan and efficacy of existing antibiotics. nih.gov

**Table 2: Potentiation of Tobramycin Activity by 2-Aminoimidazole Adjuvants against *Acinetobacter baumannii***

| Strain | Adjuvant | Adjuvant Concentration (µM) | Tobramycin MIC (µg/mL) | Fold Reduction in Tobramycin MIC |

|---|---|---|---|---|

| Tobramycin-Resistant (AB5075) | None | - | 128 | - |

| Tobramycin-Resistant (AB5075) | Compound 1 | 30 | 2 | 64 |

| Tobramycin-Resistant (AB5075) | Compound 7 | 30 | 2 | 64 |

| Tobramycin-Susceptible (AB19606) | None | - | 4 | - |

| Tobramycin-Susceptible (AB19606) | Compound 1 | 30 | 1 | 4 |

| Tobramycin-Susceptible (AB19606) | Compound 7 | 15 | 0.5 | 8 |

Data synthesized from research findings. nih.gov

Biofilm Disruption and Inhibition Mechanisms

Bacterial biofilms are a significant challenge in clinical settings, as they provide a protective environment for bacteria and contribute to antibiotic tolerance. nih.govnih.gov 2-Aminoimidazole compounds have been identified as potent inhibitors and dispersers of bacterial biofilms across a wide range of pathogens. nih.govnih.govnih.gov

One of the proposed mechanisms for the anti-biofilm activity of some 2-aminoimidazole derivatives is their ability to chelate zinc ions. nih.gov Zinc is an essential cofactor for many bacterial enzymes, including those involved in the formation and maintenance of the biofilm matrix. By sequestering zinc, these compounds can disrupt these enzymatic processes, leading to the inhibition of biofilm formation and the dispersal of established biofilms. nih.gov A study on 2-aminobenzimidazole (B67599) derivatives, which share the core 2-aminoimidazole structure, demonstrated that their biofilm-dispersing activity against MRSA and other Gram-positive bacteria was dependent on the presence of zinc. nih.gov

Another key mechanism by which 2-aminoimidazole compounds exert their anti-biofilm effects is through interaction with bacterial two-component systems (TCS). nih.govnih.gov TCS are crucial for bacteria to sense and respond to environmental changes, including those that trigger biofilm formation. nih.gov 2-AIs have been shown to interact with the cytosolic response regulators of these systems. nih.gov By binding to these response regulators, 2-AIs can disrupt the signaling cascade that leads to the expression of genes involved in biofilm development, virulence, and antibiotic resistance. nih.gov This disruption keeps the bacteria in a more susceptible planktonic state, preventing them from forming resilient biofilm communities. nih.gov

Selective Inhibitory Activity against Specific Bacterial Species

Derivatives of 2-aminoimidazole (2-AI) have demonstrated notable efficacy in disrupting biofilm formation and dispersing existing biofilms across a range of bacterial species. nih.govmontana.edu These compounds often function synergistically with conventional antibiotics to resensitize multidrug-resistant bacteria. nih.gov

One representative compound from the "reverse amide" class of 2-AI antibiofilm agents, H10, has been studied for its activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The inhibitory concentration (IC50) and effective concentration (EC50) for H10 were determined to quantify its potency in inhibiting biofilm formation and dispersing preformed biofilms, respectively. Against S. aureus, the IC50 was 12 µM, and the EC50 was 100 µM. For P. aeruginosa, the IC50 and EC50 values were 31 µM and 46 µM, respectively. nih.gov

| Bacterial Species | Compound | Activity Metric | Concentration (µM) |

|---|---|---|---|

| Staphylococcus aureus | H10 | IC50 (Biofilm Inhibition) | 12 |

| Staphylococcus aureus | H10 | EC50 (Biofilm Dispersion) | 100 |

| Pseudomonas aeruginosa | H10 | IC50 (Biofilm Inhibition) | 31 |

| Pseudomonas aeruginosa | H10 | EC50 (Biofilm Dispersion) | 46 |

Furthermore, the 2-aminoimidazole scaffold has been utilized in the development of adjuvants that potentiate the activity of macrolide antibiotics against gram-negative pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov

Enzymatic Inhibition and Receptor Modulation

2-Aminoimidazole and its derivatives have been investigated as modulators of key enzymes and receptors involved in various physiological processes.

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.govacs.org 2-Aminoimidazole itself is a weak, noncompetitive inhibitor of human arginase I, with a reported inhibition constant (Ki) of 3.6 mM. nih.gov However, incorporating the 2-aminoimidazole moiety into amino acid structures has led to the development of more potent inhibitors. nih.govnih.gov For instance, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) binds to human arginase I with a much higher affinity, reflected by a dissociation constant (Kd) of 2 µM. nih.govacs.orgnih.gov

| Compound | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| 2-Aminoimidazole | Human Arginase I | Ki | 3.6 mM |

| L-2-aminohistidine (2AH) | Human Arginase I | Ki | 0.3 mM |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Human Arginase I | Kd | 2 µM |

The active site of arginase contains a binuclear manganese cluster that is essential for its catalytic activity. nih.gov While X-ray crystallography reveals that 2-aminoimidazole binds in the active site, it does not directly interact with this manganese cluster. nih.gov Instead, research has focused on designing inhibitors where the 2-aminoimidazole moiety is incorporated into an L-amino acid side chain, with the strategic goal of targeting direct interactions with the binuclear manganese cluster. nih.gov

In the crystal structure of human arginase I complexed with the inhibitor L-2-aminohistidine (2AH), a tetrahedral anion, interpreted as a sulfate ion, is recruited to the active site upon inhibitor binding. nih.gov This sulfate anion facilitates manganese coordination. Furthermore, hydrogen bond interactions between the 2-aminoimidazole group of the inhibitor and the metal-bound sulfate anion play a crucial role in stabilizing the binding of the inhibitor. This stabilization may account for the approximately 10-fold increase in binding affinity of 2AH compared to 2-aminoimidazole alone. nih.gov

The design of 2-aminoimidazole-based arginase inhibitors often employs a guanidine (B92328) mimetic strategy. nih.govacs.orgnih.gov The guanidinium (B1211019) group of the natural substrate, L-arginine, has a high pKa, which can compete with its metal coordination behavior. nih.gov By incorporating the guanidinium functionality within a 2-aminoimidazole heterocycle, the pKa is lowered by 4-5 units. This reduction is believed to facilitate metal coordination interactions and potentially improve the inhibitor's pharmacokinetic profile. nih.gov

Derivatives of 2-aminoimidazole have been synthesized and evaluated for their activity as antagonists for human adenosine (B11128) receptors. A combinatorial library of 2-aminoimidazole derivatives showed weak to moderate affinity for these receptors. rsc.orgnih.gov

Within this series, the compound (2-amino-1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)(4-chlorophenyl) methanone (B1245722), designated as 6g, exhibited the highest affinity for the human adenosine A3 receptor. nih.gov The specific substitutions on the 2-aminoimidazole core—a 4-chlorophenyl group on the ketone and a 4-trifluoromethylphenyl group on the N-aryl position—were found to be important for this affinity. nih.gov

| Compound Name | Target Receptor | Activity |

|---|---|---|

| (2-amino-1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)(4-chlorophenyl) methanone (6g) | Human Adenosine A3 | Highest affinity in its series |

Inhibition of Human Arginase I Activity

Antifungal Activity

The imidazole (B134444) moiety is a core component of many antifungal agents. Research into 2-aminoimidazole derivatives has explored their potential to combat fungal infections, particularly those caused by Candida albicans.

Efficacy against Candida albicans

Studies on various 5-aminoimidazole-4-carbohydrazonamide derivatives have demonstrated their antifungal activity against Candida albicans. mdpi.comresearchgate.net For instance, certain derivatives have shown significant inhibition of germ tube formation, a key virulence factor for C. albicans. mdpi.com One study highlighted a compound that caused a significant reduction in the viability of two C. albicans strains. mdpi.com The antifungal effect of some imidazole derivatives appears to be linked to the generation of reactive oxygen species (ROS). researchgate.net The minimum inhibitory concentration (MIC) of some imidazole derivatives against C. albicans has been reported to be in the range of 16 to 32 µg/mL. mdpi.com

| Compound Type | Activity against Candida albicans | Potential Mechanism | Reference |

| 5-aminoimidazole-4-carbohydrazonamide derivatives | Inhibition of germ tube formation, reduction in cell viability. mdpi.com | Induction of reactive oxygen species (ROS). researchgate.net | mdpi.comresearchgate.net |

| Imidazole-based ionic liquids | Inhibition of fungal growth. | Reduction in the expression of the ERG11 gene. nih.gov | nih.gov |

Molecular Docking Studies of Enzyme Binding

Molecular docking studies have been employed to investigate the potential mechanisms of antifungal action for 2-aminoimidazole derivatives. These studies often focus on the interaction of these compounds with essential fungal enzymes. For example, derivatives of imidazo[1,2-a]pyrimidines, which can be synthesized from 2-aminoimidazole, have been evaluated for their binding affinity to fungal enzymes through molecular docking, suggesting potential antifungal activity against Candida albicans. nih.gov Such in silico methods help in predicting the binding modes and affinities of compounds to their target proteins, thereby guiding the development of more potent antifungal agents. researchgate.netnih.govmdpi.commdpi.com

Other Biological Activities

The 2-aminoimidazole scaffold is a versatile structure that has been incorporated into molecules with a range of other biological activities, including effects on the central nervous system.

α2-Receptor Agonism

A series of 2-(arylamino)imidazoles has been synthesized and evaluated for their activity at α1- and α2-adrenoceptors. nih.gov This class of compounds has demonstrated potent and selective agonist activity at α2-adrenoceptors. nih.gov The α2-adrenergic receptor is a G protein-coupled receptor involved in various physiological processes, and its agonists can have sedative, analgesic, and antihypertensive effects. nih.govwikipedia.orgwikipedia.org

Anxiolytic and Anticonvulsant Properties of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Derivatives of imidazo[1,2-a]pyrimidine, which are synthesized using 2-aminoimidazole, have been investigated for their anxiolytic and anticonvulsant properties. nih.gov Some of these compounds have been identified as high-affinity agonists at the GABA(A) receptor, specifically targeting the α2 and α3 subtypes, which are involved in anxiety. nih.gov Research has shown that certain imidazo[1,2-a]pyrimidine derivatives exhibit anxiolytic effects in animal models with minimal sedative side effects. nih.gov

| Derivative Class | Biological Activity | Target Receptor/Mechanism |

| 2-(Arylamino)imidazoles | α2-Adrenergic agonism. nih.gov | α2-Adrenoceptors. nih.gov |

| Imidazo[1,2-a]pyrimidines | Anxiolytic and anticonvulsant. nih.gov | GABA(A) α2/α3 subtypes. nih.gov |

Biocompatibility and Adjuvant Potential

Beyond direct therapeutic effects, the biocompatibility and potential for use as adjuvants are important areas of research for 2-aminoimidazole compounds.

In vitro and in vivo studies on a 2-aminoimidazole variant, H10, have indicated that it is non-bactericidal and does not harm surrounding tissues, suggesting good biocompatibility. nih.govnih.govresearchgate.net This compound was also found to promote wound healing. nih.govnih.govresearchgate.net Furthermore, in vivo application on swine skin did not cause any significant abnormalities or immune reactions. nih.govnih.gov

2-Aminoimidazole-based compounds have also shown promise as adjuvants in antimicrobial therapy. nih.gov They have the ability to disrupt biofilm formation, disperse existing biofilms, and re-sensitize multidrug-resistant bacteria to antibiotics. nih.govnih.govresearchgate.net For instance, the synergistic action of the 2-AI compound H10 with a clinically relevant antibiotic combination resulted in a significant decrease in the viability of antibiotic-resistant Staphylococcus aureus. nih.gov

Evaluation in Cellular and Model Organism Systems

There is a lack of specific data in the reviewed literature concerning the evaluation of this compound in cellular and model organism systems. Scientific investigations have instead concentrated on various substituted 2-aminoimidazole derivatives to assess their efficacy and potential toxicity.

For instance, studies have evaluated the toxic effects of specific 2-aminoimidazole compounds, such as dihydrosventrin (B1263758) (DHS), RA, and SPAR, using human keratinocyte cell lines to screen for epidermal irritants. nih.gov Additionally, the nematode Caenorhabditis elegans has been employed as a model organism to study the environmental and adjuvant toxicity of these derivatives. nih.gov In these studies, the toxicity of the compounds was generally observed at concentrations well above those required for anti-biofilm activity. nih.gov Another 2-aminoimidazole derivative, H10, was evaluated in vitro and showed it did not harm the integument and promoted wound healing. nih.gov

It is important to note that these findings are specific to the derivatives tested and cannot be directly attributed to this compound, for which similar evaluations were not found in the searched literature.

Coordination Chemistry and Supramolecular Interactions of 2 Aminoimidazole Complexes

Ligand Properties and Metal Chelation

The 2-aminoimidazole unit possesses distinct properties that govern its behavior as a ligand in metal chelation. The imidazole (B134444) ring itself is a five-membered heterocycle with two nitrogen atoms, and the appended amino group at the C2 position introduces additional coordination possibilities. cymitquimica.com The guanidinium-like structure within the 2-aminoimidazole heterocycle has a pKa value of approximately 7-8. nih.gov This is significantly lower than the pKa of a simple guanidinium (B1211019) group (around 12.5–13), a feature that reduces protonation competition and facilitates coordination with metal ions. nih.gov

The 2-aminoimidazole moiety can act as a versatile ligand, coordinating to metal centers in several ways. For instance, in enzymatic systems like human arginase I, the 2-aminoimidazole group of inhibitors can displace water molecules and coordinate directly to the binuclear manganese (Mn²⁺) cluster. nih.gov In one complex, the 2-aminoimidazole group coordinates to one manganese ion (Mn²⁺A) with an N---Mn²⁺A distance of 2.5 Å. nih.gov While the interaction with the second manganese ion is weaker (2.8 Å), this demonstrates its capacity for inner-sphere coordination. nih.gov

Furthermore, the presence of a sulfate (B86663) anion can play a crucial role in stabilizing these interactions. Hydrogen bonds between the 2-aminoimidazole group and a metal-bound sulfate anion have been shown to stabilize inhibitor binding, enhancing affinity. nih.gov The imidazole moiety is well-known for its participation in both coordination chemistry and hydrogen bonding, making it a relevant component in the formation of stable metal complexes. cymitquimica.com The chelation of ligands containing this moiety with transition metals such as Vanadyl(IV), Chromium(III), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) has been studied, often resulting in octahedral or square-pyramidal geometries. nih.gov The process of chelation can delocalize the electronic charge distribution of the ligand, thereby stabilizing the resulting complex. nih.gov

| Property | Description | Source(s) |

| pKa | The pKa of the guanidinium-like side chain is depressed to ~7–8. | nih.gov |

| Coordination | Facilitates metal coordination interactions due to reduced protonation competition. | nih.gov |

| Binding Mode | Can displace water molecules to coordinate directly with metal centers like Mn²⁺. | nih.gov |

| Sulfate Interaction | Hydrogen bonding with metal-bound sulfate anions can stabilize the complex. | nih.gov |

Formation of Coordination Complexes and Polymers

The ability of 2-aminoimidazole and its derivatives to act as bridging ligands facilitates the formation of a wide array of coordination complexes, including discrete polynuclear compounds and extended coordination polymers. mdpi.commdpi.com These structures are built through the self-assembly of metal ions and the organic ligands under specific reaction conditions. researchgate.net

Coordination polymers are of significant interest due to their tunable structures and properties. mdpi.com Imidazole derivatives have been successfully used to synthesize one-, two-, and three-dimensional coordination polymers. mdpi.commdpi.com For example, dinuclear coordination compounds with the general formula [Zn₂Cl₄(L)₂] have been formed where two zinc cations are bridged by two organic ligands. mdpi.com In such structures, the coordination sphere of the metal is completed by other ligands, like chloride ions, resulting in a coordination number of 4 for each zinc atom. mdpi.com

The dimensionality of the resulting polymer can be controlled by the choice of ligand and reaction conditions. mdpi.comresearchgate.net For instance, Fe(II) has been used with various imidazole derivatives to create both 1D chains and 2D sheet structures. mdpi.com In a 1D chain structure, the Fe(II) center can be coordinated by four imidazole ligands and two bridging metalloligands, forming infinite chains. mdpi.com In 2D Hofmann-like structures, octahedral metal centers are often linked into layers. mdpi.com The thermal stability of these materials is often enhanced in polymeric structures compared to discrete coordination compounds. mdpi.com

The synthesis of these complexes can be straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can exhibit various geometries, such as distorted tetrahedral or square planar, depending on the metal ion and the specific ligand used. nih.gov

| Complex Type | Metal Ion(s) | Ligand(s) | Structural Features | Source(s) |

| Dinuclear Complex | Zn(II) | Pyridinyl-benzimidazole derivative, Chloride | Two Zn(II) ions bridged by two organic ligands; 4-coordinate Zn. | mdpi.com |

| 1D Polymer | Fe(II) | 1-benzyl-imidazole, [Ni(CN)₄]²⁻ | Infinite –Ni–C–N–Fe–N–C–Ni– chains. | mdpi.com |

| 2D Polymer | Fe(II) | 1-Ethyl-imidazole, [Ni(CN)₄]²⁻ | Cyano-bridged 2D Hofmann-like layers. | mdpi.com |

| Mercury Polymers | Hg(II) | Thioimidazole derivative, Cl⁻, SCN⁻ | 1D polymers with HgS₄ or HgCl₂S₂ coordination cores. | rsc.org |

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a defining feature of 2-aminoimidazole's chemistry, governing the formation of complex supramolecular assemblies. chem-soc.siyoutube.com The molecule contains multiple hydrogen bond donors (N-H groups of the ring and the amino group) and acceptors (the sp²-hybridized ring nitrogen). nih.govrsc.org These interactions are crucial in building higher-order structures from individual molecules or coordination complexes. researchgate.netyoutube.com

In the solid state, 2-aminoimidazole and its salts form extensive hydrogen-bonding networks. For the related 2-aminobenzimidazolium hydrogen sulfate, N—H···O and O—H···O hydrogen bonds between the cation, the hydrogen sulfate anion, and adjacent molecules create a three-dimensional network. researchgate.net Similar interactions are observed in other organic salts, where N—H···O hydrogen bonds lead to the formation of specific, stable patterns known as supramolecular synthons, such as the R²₂(8) ring motif. nih.govresearchgate.net These non-covalent interactions, which also include π-π stacking, dictate the final crystal packing. researchgate.netresearchgate.net

The self-assembly process can lead to the formation of channels or layers within the crystal lattice. nih.gov For example, the neutral complex [Ni(2GBI)₂] (where 2GBI is 2-guanidinobenzimidazole) self-assembles into an extended supramolecular lattice with channels occupied by solvent molecules. nih.gov The formation of these ordered structures is not limited to the solid state; hydrogen-bonded clusters of 2-aminoimidazole have also been observed in solution. chem-soc.si The ability of imidazole to form oligomeric chains via hydrogen bonding has been demonstrated in scanning tunneling microscopy experiments, where these chains bridge electrodes and facilitate charge transport. rsc.org

| Interaction Type | Participating Groups | Resulting Structure/Motif | Source(s) |

| N—H···O | Amino/Imidazolium N-H and Sulfate/Carboxylate O | R²₂(8) ring motifs, 3D networks, layered assemblies. | researchgate.netnih.govresearchgate.net |

| O—H···O | Hydrogen sulfate O-H and Sulfate O | Contributes to 3D hydrogen-bonded networks. | researchgate.net |

| π-π stacking | Aromatic imidazole rings | Stabilizes crystal packing with centroid-to-centroid distances around 3.45 Å. | nih.govresearchgate.net |

| Intermolecular H-bonding | Imidazole N-H and ring N | Formation of hydrogen-bonded clusters and chains in solution. | chem-soc.sirsc.org |

Electrochemical Behavior and Cluster Formation

The electrochemical properties of 2-aminoimidazole and its metal complexes are closely linked to its structure and ability to form clusters. The electroreduction of 2-aminoimidazole has been investigated, with its behavior influenced by intermolecular hydrogen bonding. chem-soc.si Theoretical calculations and spectroscopic evidence support the existence of hydrogen-bonded clusters of 2-aminoimidazole in solution, which in turn affects its electrochemical response. chem-soc.si

The presence of certain ions can influence this clustering and subsequent electrochemical behavior. For example, in acetonitrile (B52724) solution, the use of tetraalkylammonium salts as the supporting electrolyte allows for the formation of hydrogen-bonded clusters that can be electrochemically reduced. chem-soc.si Conversely, the presence of lithium ions can inhibit the formation of these specific clusters due to the interaction of lithium with the non-bonding electrons on the nitrogen atoms of the imidazole ring. chem-soc.si

| System | Technique(s) | Key Findings | Source(s) |

| 2-aminoimidazole in acetonitrile | Voltammetry, FTIR, ¹H NMR, Theoretical Calculations | Electroreduction is influenced by the existence of hydrogen-bonded clusters. | chem-soc.si |

| Ni(II) L-amino acid complexes | Polarography | Irreversible reduction waves observed; kinetic parameters calculated. | researchgate.net |

| Effect of Cations | Voltammetry, FTIR | Li⁺ ions can inhibit the formation of electrochemically active H-bonded clusters. | chem-soc.si |

| Amino-acid-based Cu(II) complexes | Electrochemistry, DFT | Tested as candidates for the electrochemical reduction of nitrite. | nih.gov |

Structure Activity Relationship Sar Studies and Derivative Development

Design and Synthesis of 2-Aminoimidazole Derivatives

The synthesis of substituted 2-aminoimidazoles is a key step in the development of new derivatives with potential therapeutic applications. Various synthetic strategies have been developed to access a wide range of substitution patterns on the 2-aminoimidazole core.

Classical methods for the construction of 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine (B92328) derivatives. sci-hub.se More contemporary approaches have focused on developing more efficient and versatile methodologies. One such method is the palladium-catalyzed carboamination of N-propargyl guanidines. This strategy allows for the formation of both a C-N and a C-C bond in a single step, facilitating the rapid assembly of 2-aminoimidazole products with diverse aryl groups. acs.org This methodology has been successfully applied to the total synthesis of natural products like preclathridine A, preclathridine B, and dorimidazole B. acs.org

Another approach involves a three-component coupling to prepare propargyl cyanamide (B42294) precursors, which can then be converted to the 2-aminoimidazole core in just three steps. acs.org Ring transformation reactions, such as the conversion of aminooxazoles or the cleavage of imidazo[1,2-a]pyrimidines, also serve as effective routes to substituted 2-aminoimidazoles. researchgate.net Furthermore, "green" chemistry approaches utilizing deep eutectic solvents have been developed for the one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives, offering an environmentally benign alternative to traditional methods that use volatile organic solvents. sci-hub.se

The versatility of these synthetic methods allows for the creation of extensive libraries of 2-aminoimidazole derivatives, which are essential for comprehensive SAR studies.

Elucidation of Key Pharmacophores and Structural Elements

SAR studies have been instrumental in identifying the key pharmacophoric elements of 2-aminoimidazole derivatives that are crucial for their biological activity. The 2-aminoimidazole ring itself is a critical structural motif, often acting as a bioisostere for guanidine, acylguanidine, benzamidine, and triazole groups. researchgate.netnih.gov This mimicry allows these compounds to interact with biological targets that recognize these functional groups.

For antimicrobial and anti-biofilm activity, specific structural features have been identified as important. For instance, in a series of 4-phenyl-2-aminoimidazoles, the unsubstituted N-1 nitrogen of the imidazole (B134444) ring was found to be important for enhancing biological activity, potentially through interactions with the target. mdpi.com The free primary amino group at the C-2 position of the imidazole moiety has also been shown to be a key element for the activity of certain derivatives. mdpi.com

In the context of anticancer activity, a 2-aminoimidazole core combined with a 2,3,4-trimethoxy aromatic ring has been identified as a potent pharmacophore for inhibiting tubulin polymerization. nih.govmdpi.com The spatial arrangement and electronic properties of substituents on the imidazole and any attached aryl rings are critical in determining the potency and selectivity of these compounds.

The general structure of bioactive 2-aminoimidazoles often includes the core 2-AI moiety, with various substituents at the N-1, C-4, and C-5 positions, which can be modified to fine-tune the biological activity.

Impact of Substituent Patterns on Biological Efficacy

The systematic modification of substituent patterns on the 2-aminoimidazole scaffold has provided valuable insights into how these changes affect biological efficacy.

The substitution pattern on an aryl ring attached to the imidazole core also plays a crucial role. For example, in a series of dimeric 2-aminoimidazoles acting as adjuvants for antibiotics against Acinetobacter baumannii, fluorine substitution at the 2,2' or 6,6' positions of a phenyl core resulted in high potentiation activity. nih.gov For 4-phenyl-2-aminoimidazoles with indole (B1671886) rings, the presence of a 5-O-substituted indole ring led to the most promising antimicrobial results. mdpi.com Specifically, a large, lipophilic 5-benzyloxy substituent on the indole ring was active against all tested bacterial strains. mdpi.com

The following table summarizes the impact of different substituent patterns on the anti-biofilm activity of 2-aminoimidazole derivatives.

| Position of Substitution | Type of Substituent | Impact on Biological Efficacy (Anti-biofilm) | Reference |

| N-1 | Alkyl group of intermediate length | Potent activity against Gram-positive and Gram-negative bacteria. | researchgate.net |

| 2-Amino | Alkyl group | More active against Gram-negatives and C. albicans; reduced activity against Gram-positives. | researchgate.net |

| N-1 and 2-Amino (disubstituted) | Alkyl and Aryl groups | Strong activity against Gram-positives. | researchgate.net |

| C-4/C-5 Aryl Ring | Fluorine at 2,2' or 6,6' positions of a dimeric phenyl core | High potentiation of antibiotic activity against A. baumannii. | nih.gov |

| C-4 Phenyl with Indole | 5-O-substituted indole | Promising antimicrobial activity. | mdpi.com |

| C-4 Phenyl with Indole | 5-Benzyloxy substituent on indole | Active against all tested bacterial strains. | mdpi.com |

Development of 2-Aminoimidazole Amino Acids

A significant advancement in the field has been the development of 2-aminoimidazole amino acids. These molecules integrate the 2-aminoimidazole scaffold into an amino acid framework, creating novel structures with unique biological properties.

One notable example is the structure-based design and synthesis of a series of 2-aminoimidazole amino acid inhibitors of human arginase I, a binuclear manganese metalloenzyme. nih.gov The rationale for this design was that the 2-aminoimidazole moiety, with a lower pKa than a guanidinium (B1211019) group, could more effectively coordinate with the binuclear manganese cluster in the enzyme's active site. nih.gov

The synthesis of these compounds, such as 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), was achieved through multi-step synthetic routes starting from protected amino acid precursors. nih.gov The evaluation of these synthetic amino acids revealed that A1P binds to human arginase I with low micromolar affinity. nih.gov This work demonstrates the potential of 2-aminoimidazole amino acids as valuable leads for the development of a new class of enzyme inhibitors. nih.gov

Another area of development involves the creation of second-generation 2-aminoimidazole-based anti-advanced glycation end-product (AGE) compounds derived from commercially available amino acids. nih.govnih.gov These compounds have shown increased activity in inhibiting and breaking AGEs compared to first-generation compounds. nih.govnih.gov

Conjugates and Hybrid Systems (e.g., 2-Aminoimidazole/Triazole)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been successfully applied to the 2-aminoimidazole scaffold. This strategy aims to create hybrid compounds with improved or novel biological activities.

A notable example is the synthesis of 2-aminoimidazole/triazole (2-AIT) hybrids. nih.govresearchgate.net These compounds were designed to combine the anti-biofilm properties of the 2-aminoimidazole core with the diverse biological activities of the triazole moiety. A library of 2-AITs was synthesized and evaluated for their effects on bacterial biofilms. nih.gov The results showed that these hybrid derivatives have improved biofilm dispersal activities and, in some cases, antibacterial properties against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Other hybrid systems have also been explored. For instance, the combination of structural features from 2-aminoimidazoles and menthyl carbamates has led to a novel hybrid scaffold of biofilm modulators. nih.gov Additionally, 2-aminoimidazole-carbamate hybrids have been synthesized and evaluated for their anti-biofilm and antimicrobial activities. nih.gov The development of these conjugate and hybrid systems highlights a promising strategy for expanding the therapeutic potential of 2-aminoimidazole-based compounds. nih.govmdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures, energies, and properties. DFT calculations are instrumental in elucidating reaction mechanisms and assessing the thermodynamic stability of compounds like 2-aminoimidazole and its derivatives.

Researchers employ DFT to map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. For instance, DFT studies on related heterocyclic systems have successfully modeled reaction pathways for synthesis and degradation. chemrxiv.org The synthesis of 2-nitroimidazole (B3424786) from 2-aminoimidazole, a structurally similar precursor, involves diazotization and nitration steps, the efficiencies and intermediates of which can be modeled using DFT. nih.gov Such calculations help in optimizing reaction conditions by providing a molecular-level understanding of the process.

Studies on related benzimidazole (B57391) complexes utilize DFT to gather information on their reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govirjweb.com These computational approaches provide a predictive framework for understanding the chemical behavior and stability of 2-aminoimidazole sulfate (B86663).

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a vital computational technique used to predict how a small molecule (ligand), such as a 2-aminoimidazole derivative, binds to a macromolecular target, typically a protein. This method is fundamental in drug discovery and materials science for understanding intermolecular interactions at the atomic level.

The docking process involves placing the ligand in various orientations and conformations within the binding site of the target protein and then scoring these poses based on binding energy. This score estimates the binding affinity, with lower binding energies indicating more favorable interactions. nih.gov

Numerous studies have demonstrated the utility of docking for imidazole-containing compounds:

Antimicrobial Targets : Derivatives of imidazole (B134444) have been docked against the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase to assess their potential as antimicrobial agents. Results showed good binding energies, suggesting a strong affinity for the active site.

Antifungal Targets : Benzimidazole-thiadiazole hybrids have been docked against the fungal enzyme sterol 14-α demethylase (CYP51). The docking studies revealed that the thiadiazole core interacts with the heme group in the enzyme's active site, and a hydrogen bond forms between the benzimidazole ring and a methionine residue (Met508). nih.gov

Anticancer Targets : Copper (II) complexes based on 2-aminomethyl benzimidazole were docked with the MMP-9 protein to simulate their interaction and correlate it with in vitro antiproliferative activity. nih.gov